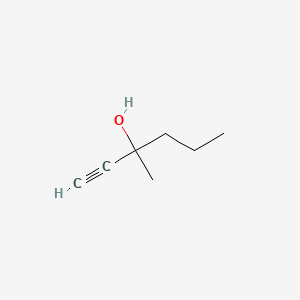
3-Methyl-1-hexyn-3-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methyl-1-hexyn-3-ol is a useful research compound. Its molecular formula is C7H12O and its molecular weight is 112.17 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 9470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
Reagent in Organic Synthesis
3-Methyl-1-hexyn-3-ol serves as a versatile building block in organic synthesis. It can be utilized in the preparation of various derivatives through reactions such as:
- Hydrostannylation/Stille Cross-Coupling : This process allows for the synthesis of more complex molecules, such as 3,5-Dimethyl-1-phenyl-1-hexen-3-ol, by facilitating the coupling of organostannanes with aryl halides under palladium catalysis .
- Esterification Reactions : The compound can be converted into esters, such as 3,5-dimethyl-1-hexyn-3-acetate, using acetic anhydride in ionic liquid media, which enhances reaction efficiency and selectivity .
Pharmaceutical Applications
Potential Drug Development
The alkyne functional group in this compound makes it a candidate for drug discovery and development. Its derivatives have been explored for:
- Antiviral Agents : Research has indicated that compounds derived from alkynes can exhibit antiviral properties, particularly in inhibiting HIV protease . The structural features of this compound may be beneficial in designing inhibitors that target viral enzymes.
Material Science
Polymer Synthesis
The unique reactivity of this compound allows it to be employed in the synthesis of functional materials:
- Click Chemistry Applications : It can participate in click reactions to form triazoles and other heterocycles, which are useful in creating polymers with specific functionalities. These materials are often applied in areas such as drug delivery systems and biosensors due to their biocompatibility and stability .
Case Study: Synthesis of Triazole Derivatives
In a notable study, researchers utilized this compound in click chemistry to synthesize a library of triazole compounds. These compounds were screened for biological activity, revealing potential applications as antibacterial agents . The study demonstrated that varying the substituents on the triazole ring could significantly influence the biological activity.
Research on Catalytic Properties
A recent investigation highlighted the use of heterogeneous catalysts involving this compound for selective hydrogenation reactions. The study reported high catalytic activity at room temperature, suggesting that this compound could play a crucial role in developing efficient catalytic processes for industrial applications .
Summary Table of Applications
| Application Area | Description | Notable Compounds/Processes |
|---|---|---|
| Synthetic Chemistry | Building block for organic synthesis | Hydroxylation, Esterification |
| Pharmaceutical Development | Potential antiviral agents derived from alkynes | HIV protease inhibitors |
| Material Science | Synthesis of functional polymers via click chemistry | Triazole derivatives |
| Catalytic Processes | Use in heterogeneous catalysis for selective hydrogenation | High activity catalysts at room temperature |
Eigenschaften
CAS-Nummer |
4339-05-3 |
|---|---|
Molekularformel |
C7H12O |
Molekulargewicht |
112.17 g/mol |
IUPAC-Name |
3-methylhex-1-yn-3-ol |
InChI |
InChI=1S/C7H12O/c1-4-6-7(3,8)5-2/h2,8H,4,6H2,1,3H3 |
InChI-Schlüssel |
DTGUZRPEDLHAAO-UHFFFAOYSA-N |
SMILES |
CCCC(C)(C#C)O |
Kanonische SMILES |
CCCC(C)(C#C)O |
Key on ui other cas no. |
4339-05-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















